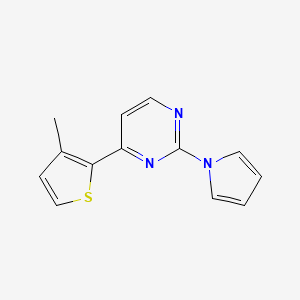

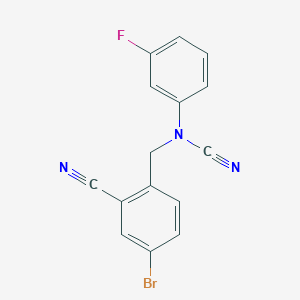

4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(3-methyl-2-thienyl)-2-(1H-pyrrol-1-yl)pyrimidine" is a molecule that belongs to the class of thieno[2,3-d]pyrimidines, which are known for their pharmacological importance. These compounds have been studied extensively due to their potential therapeutic applications and their role as pharmacophores in drug design .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines has been improved over time to become more efficient and environmentally friendly. A one-step synthesis approach has been reported, which utilizes a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide. This method is characterized by step economy, reduced catalyst loading, and easy purification, making it a green approach to synthesizing these compounds .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidine derivatives has been characterized using various techniques such as FT-IR, FT-Raman, multinuclear NMR, single crystal X-ray diffraction, mass spectrometry, and elemental analyses. The non-covalent interactions within these molecules, such as hydrogen bonds, van der Waals interactions, and steric effects, have been studied using reduced density gradient (RDG) function and Hirshfeld surface analysis .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidine derivatives exhibit complex fragmentation behavior under positive ion electrospray ionization collision-induced dissociation (ESI-CID) mass spectrometry. The fragmentation patterns provide insights into the properties of substituents and assist in the characterization of these compounds. The loss of neutral fragments and the rearrangements that occur provide valuable information for mass spectrometric studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidines are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of a trifluoromethyl group can affect the molecule's conformation and reactivity. X-ray diffraction analysis of such derivatives reveals that the molecule assumes a planar conformation except for the fluorine atoms, which can have implications for the compound's reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Research has focused on the synthesis of novel pyrrylthieno[2,3-d]pyrimidines and related compounds, exploring various substitutions to enhance their biological activities. Bakhite et al. (2002) synthesized several derivatives, highlighting a method to build different heterocyclic rings, indicating the compound's versatility in chemical synthesis and potential as a precursor for further chemical modifications (Bakhite, Geies, & El-Kashef, 2002).

Biological Activities

- Cytostatic and Antiviral Activities : Tichy et al. (2017) synthesized thieno-fused 7-deazapurine ribonucleosides, demonstrating cytostatic and some antiviral activities against cancer and leukemia cell lines, suggesting potential therapeutic applications of such derivatives (Tichy et al., 2017).

- Antimicrobial and Anti-inflammatory Properties : Research on thienopyrimidine derivatives has shown significant antimicrobial and anti-inflammatory activities, indicating the potential for developing new therapeutic agents based on these compounds (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Medicinal Chemistry Applications

- Antifolate Inhibitors : Deng et al. (2009) synthesized a series of thieno[2,3-d]pyrimidines as selective folate receptor substrates, showing potent growth inhibition of tumor cells expressing folate receptors. This research underscores the compound's potential in targeted cancer therapy (Deng et al., 2009).

- Radioprotective and Antitumor Activities : A variety of thieno[2,3-d]pyrimidine derivatives demonstrated promising radioprotective and antitumor activities, highlighting their potential in developing treatments for cancer and protection against radiation (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Nonlinear Optical (NLO) Properties

- Electronic and NLO Exploration : Hussain et al. (2020) explored the structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, indicating their potential applications in medicine and nonlinear optics fields (Hussain et al., 2020).

Propriétés

IUPAC Name |

4-(3-methylthiophen-2-yl)-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-10-5-9-17-12(10)11-4-6-14-13(15-11)16-7-2-3-8-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMAOCPEKHEGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NC(=NC=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5,6-dichloro-N-(1-(4-ethylpiperazin-1-yl)-2,2,2-trifluoroethylidene)-2-(trichloromethyl)benzo[d][1,3]dioxol-2-amine](/img/structure/B2528261.png)

![2-Chloro-5-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2528263.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide](/img/structure/B2528267.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2528270.png)

![2-[[4-benzyl-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2528274.png)

![Benzo[d]thiazol-6-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2528276.png)

![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)

![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)